molecular formula C10H16FN3O2S B6643954 6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine

Cat. No.: B6643954
M. Wt: 261.32 g/mol
InChI Key: QXNPHDNCTLNNPN-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a fluorine atom at the 5th position, and a methylsulfonylpropyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 6th position of the pyrimidine ring via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Fluorination: The fluorine atom can be introduced at the 5th position through electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Methylsulfonylpropyl Group: The final step involves the nucleophilic substitution reaction where the nitrogen atom at the 4th position is alkylated with 3-methylsulfonylpropyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methylsulfonylpropyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-ethyl-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
  • 6-ethyl-5-bromo-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
  • 6-ethyl-5-fluoro-N-(3-methylsulfonylbutyl)pyrimidin-4-amine

Uniqueness

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methylsulfonylpropyl group enhances its lipophilicity and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(3-methylsulfonylpropyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O2S/c1-3-8-9(11)10(14-7-13-8)12-5-4-6-17(2,15)16/h7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNPHDNCTLNNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCCS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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